3-ethyl-2-[(3-methylbutyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
3-ETHYL-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound belonging to the spirobenzoquinazoline family. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves several key steps. One common method starts with the condensation of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1’-cyclohexane]-4(6H)-one with various halides in the presence of potassium hydroxide (KOH) and anhydrous ethanol (EtOH). The reaction mixture is refluxed for 10-12 hours, followed by cooling and dilution with water .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with halides to form sulfanyl-substituted derivatives.
Condensation Reactions: It can undergo condensation with hydrazine hydrate to form hydrazino derivatives.
Common Reagents and Conditions
Potassium Hydroxide (KOH): Used as a base in substitution reactions.
Anhydrous Ethanol (EtOH): Common solvent for the reactions.
Halides: Reactants for substitution reactions.
Major Products Formed
Sulfanyl-Substituted Derivatives: Formed through substitution reactions with halides.
Hydrazino Derivatives: Formed through condensation with hydrazine hydrate.
Scientific Research Applications
3-ETHYL-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anti-monoamine oxidase and antitumor activities.
Pharmaceutical Research: It is being studied for its potential use in developing new therapeutic agents.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-ETHYL-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets. The compound is known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may contribute to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1’-cyclohexane]-4(6H)-one
- 2-Sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1’-cyclohexane]-4(6H)-ones
Uniqueness
3-ETHYL-2-[(3-METHYLBUTYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE stands out due to its specific sulfanyl substitution and spirocyclic structure, which confer unique chemical and biological properties. These features make it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H32N2OS |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
3-ethyl-2-(3-methylbutylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C24H32N2OS/c1-4-26-22(27)20-21(25-23(26)28-15-12-17(2)3)19-11-7-6-10-18(19)16-24(20)13-8-5-9-14-24/h6-7,10-11,17H,4-5,8-9,12-16H2,1-3H3 |
InChI Key |
WJMISQGQMCNVQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCCC(C)C |
Origin of Product |
United States |
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